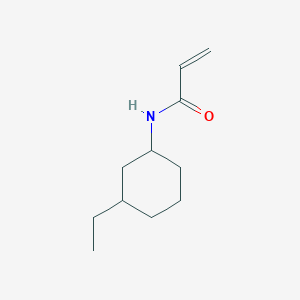
N-(3-ethylcyclohexyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-ethylcyclohexyl)prop-2-enamide” is a chemical compound with the molecular formula C11H19NO . It is related to prop-2-enamide, which has the molecular formula C9H15N3O3 .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, compounds like N-prop-2-ynylacrylamide and N-prop-2-ynylbut-2-enamide were synthesized by treating propargylamine with acryloyl chloride and crotonyl chloride respectively . Another study reported the synthesis of (E)-3-Chloro-N-(3-hydroxypropyl)-3-(trimethylsilyl)prop-2-enamide from 1.00 g (5.1 mmol) of 7 .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its molecular formula, C11H19NO . Related compounds such as (2E)-3-(3-aminophenyl)-N-(2-ethylcyclohexyl)prop-2-enamide contain a total of 45 bonds; 21 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 secondary amide .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds have been studied. For example, the dehydrogenation of amides usually occurs on the acyl side, benefiting from enolate chemistry like the desaturation of ketones and esters .Aplicaciones Científicas De Investigación
Analytical Characterization and Biological Applications
Analytical Characterization : The characterization of psychoactive substances advertised as "research chemicals" was conducted, leading to the development of methods for their determination in biological matrices. This research provides foundational knowledge for understanding the properties and potential applications of related compounds, including N-(3-ethylcyclohexyl)prop-2-enamide (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Antibacterial Activity : The synthesis and characterization of enaminone complexes of zinc and iron revealed significant antibacterial action, suggesting potential for this compound derivatives in creating bactericidal agents (Mahmud, Rehman, Gulzar, Khalid, Anwar, Shafique, Waheed-uz-Zaman, & Salman, 2010).
Synthetic Applications and Chemical Reactivity
Selective Hydrogenation : A study on the selective hydrogenation of phenol and derivatives to cyclohexanone using a palladium catalyst supported on graphitic carbon nitride highlights the versatility of related enamide compounds in catalysis and synthetic chemistry (Wang, Yao, Li, Su, & Antonietti, 2011).
Enaminone Synthesis : Microwave-assisted, solvent, and catalyst-free methods have been developed for the synthesis of β-enaminoesters, demonstrating the potential of this compound in facilitating efficient and scalable synthetic routes (Sharma, Bandna, Reddy, Kumar, Shil, Guha, & Das, 2013).
Catalysis and Reaction Mechanisms
- Titanium-mediated Synthesis : The direct conversion of ketones into enamides with ammonia and acetic anhydride showcases the application of this compound in organic synthesis, offering a simpler and more efficient method for preparing valuable chiral amine building blocks (Reeves, Tan, Han, Li, Zhang, Xu, Reeves, Gonnella, Ma, Lee, Lu, & Senanayake, 2012).
Propiedades
IUPAC Name |
N-(3-ethylcyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-3-9-6-5-7-10(8-9)12-11(13)4-2/h4,9-10H,2-3,5-8H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDCQHMHKNLNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
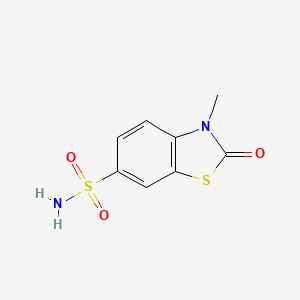
![4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate](/img/structure/B2695663.png)
![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide](/img/structure/B2695666.png)
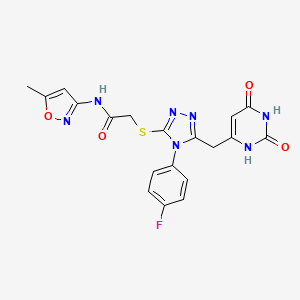
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2695669.png)

![3-(4-tert-butylbenzyl)-6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2695672.png)
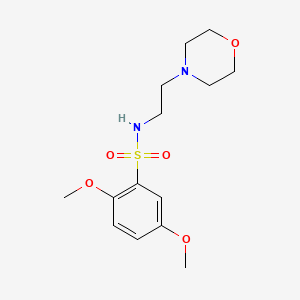
![2-bromo-5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2695675.png)
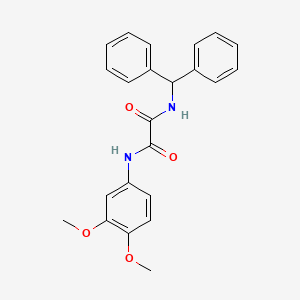

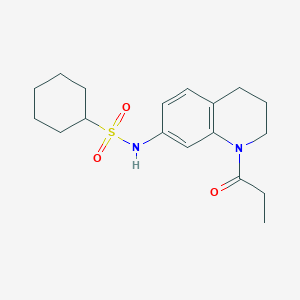
![6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2695684.png)
![(3,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2695685.png)
